2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one
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Overview
Description
2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one is a heterocyclic compound that features a pyranone ring fused with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-4H-pyran-4-one with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: Lacks the oxadiazole moiety, resulting in different chemical and biological properties.
5-Phenyl-1,3,4-oxadiazole: Does not contain the pyranone ring, leading to distinct reactivity and applications.
Uniqueness
2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one is unique due to the combination of the pyranone and oxadiazole rings. This fusion imparts specific properties that are not present in the individual components, making it a valuable compound for various applications.
Properties
CAS No. |
61820-57-3 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2,6-dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyran-4-one |
InChI |
InChI=1S/C15H12N2O3/c1-9-8-12(18)13(10(2)19-9)15-17-16-14(20-15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
UHIHFQHJLRITGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)C)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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